molecular formula C9H10FN3O B6266926 1-azido-3-(3-fluorophenyl)propan-2-ol CAS No. 1820665-68-6

1-azido-3-(3-fluorophenyl)propan-2-ol

Cat. No.: B6266926
CAS No.: 1820665-68-6
M. Wt: 195.2
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Description

1-azido-3-(3-fluorophenyl)propan-2-ol (CAS 1820665-68-6) is a small molecule building block of interest in medicinal chemistry and chemical biology research. With a molecular formula of C9H12FNO and a molecular weight of 169.20 g/mol, this compound is characterized by the presence of both an aromatic fluorophenyl group and a highly reactive azido functional group. The azide group makes this molecule a versatile intermediate for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a foundational "click chemistry" reaction. This reaction is widely used to rapidly and reliably form triazole linkages, facilitating the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR) in drug discovery, and the development of chemical probes. While the specific biological activity of this compound may not be fully characterized, its structure suggests potential as a precursor in the synthesis of novel oxazolidinone antibiotic analogs or other pharmacologically active molecules. Furthermore, aryl azide-containing compounds can serve as photoactivatable precursors in the development of fluorophores for advanced imaging techniques, including super-resolution microscopy, as they can photochemically convert to fluorescent amines. This product is provided for research purposes as a tool for synthetic and discovery chemistry. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1820665-68-6

Molecular Formula

C9H10FN3O

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azido-3-(3-fluorophenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(3-fluorophenyl)propan-2-ol.

    Azidation: The hydroxyl group of 3-(3-fluorophenyl)propan-2-ol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-azido-3-(3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.

    Copper(I) Catalysts: Used for cycloaddition reactions.

Major Products Formed

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

  • Starting Materials : A suitable alcohol precursor and sodium azide.
  • Reaction Conditions : The reaction is conducted under controlled conditions (e.g., temperature and solvent) to ensure high yield and purity.

Organic Synthesis

1-Azido-3-(3-fluorophenyl)propan-2-ol serves as an intermediate in organic synthesis. It can be transformed into various derivatives through:

  • Click Chemistry : The azide group allows for the formation of triazoles via cycloaddition reactions with alkynes, facilitating the synthesis of complex molecules.
  • Functionalization : The compound can undergo further reactions to introduce different functional groups, enhancing its utility in creating diverse chemical entities.

Biological Applications

The biological relevance of 1-azido compounds lies in their potential as:

  • Probes for Biological Studies : Their ability to participate in bioorthogonal reactions makes them suitable for labeling biomolecules, aiding in tracking and imaging studies.
  • Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, particularly against fungal pathogens like Colletotrichum .

Case Study 1: Synthesis of Triazole Derivatives

A study reported the synthesis of eugenol-fluorinated triazole derivatives from azido-alcohols, demonstrating the versatility of 1-azido compounds in generating biologically active molecules. The synthesized compounds showed promising fungicidal activity against Colletotrichum sp., highlighting the potential application of this compound in agricultural chemistry .

Case Study 2: Fluorescent Labels

Research has shown that azido push-pull chromophores can be photoactivated to produce fluorescent labels suitable for single-molecule imaging. This application underscores the potential of 1-azido compounds in developing novel imaging agents for biological research .

Mechanism of Action

The mechanism of action of 1-azido-3-(3-fluorophenyl)propan-2-ol involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of different products. These reactions are facilitated by the electronic properties of the fluorophenyl group, which can influence the reactivity of the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Table 2: Influence of Substituents on Key Properties
Substituent Electronic Effects Reactivity in CuAAC Stability Notes
3-Fluorophenyl Electron-withdrawing (-I) Moderate Enhanced metabolic stability
2-Chlorobenzyloxy Moderate -I/+M (mesomeric) High Prone to hydrolysis
Propargyl ether Electron-rich (alkyne) High Click-ready for triazoles
Methylhydrazine Strongly nucleophilic Low Thermally sensitive

Key Findings :

  • The 3-fluorophenyl group’s electron-withdrawing nature may reduce azide reactivity compared to electron-donating groups but improve thermal stability .
  • Chlorobenzyloxy analogs exhibit higher CuAAC reactivity due to favorable leaving-group properties but may degrade under acidic conditions .

Physical and Spectroscopic Properties

Table 3: Comparative Spectroscopic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ESI-MS (m/z)
(S)-1-Azido-3-(prop-2-yn-1-yloxy)propan-2-ol 3.65 (m, -CH₂O-), 4.75 (t, -OCH₂C≡CH) 56.8 (CH₂O), 78.3 (C≡CH) 178.0587 (calc. 178.0592)
1-Azido-3-(3-fluorophenyl)propan-2-ol* ~3.4–3.8 (m, -CH₂-), 6.7–7.3 (m, Ar-F) ~70–80 (C-OH), ~115–160 (Ar-F) ~195–200 (estimated)

Notes:

  • The fluorophenyl group introduces distinct aromatic signals in NMR (e.g., splitting due to meta-fluorine coupling) and increases molecular mass compared to non-fluorinated analogs .

Biological Activity

1-Azido-3-(3-fluorophenyl)propan-2-ol, commonly referred to as AFPOP, is an organic compound notable for its azido group (-N₃) and hydroxyl group (-OH) attached to a chiral carbon. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of AFPOP, supported by research findings and comparative analyses.

  • Molecular Formula : C₈H₈FNO
  • Molecular Weight : Approximately 195.2 g/mol
  • Structure : The compound features a fluorophenyl moiety which enhances its chemical properties and biological activity.

Antimicrobial Activity

Research indicates that AFPOP exhibits significant antimicrobial properties. The azido group allows it to participate in click chemistry, facilitating the formation of stable linkages with various biological targets. This property is particularly beneficial in drug development for creating bioconjugates aimed at enhancing antimicrobial efficacy.

Table 1: Summary of Antimicrobial Activity

CompoundActivity TypeMIC (µg/mL)Reference
AFPOPAntimicrobial<50
FluconazoleAntifungal0.8
Triazole DerivativesAntifungal0.001

Anticancer Activity

AFPOP has been investigated for its potential as an anticancer agent. In vitro studies demonstrate low toxicity levels while showing efficacy against various cancer cell lines. The compound's ability to form triazole linkages through click chemistry enhances its utility in targeting cancer cells.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of AFPOP on human cancer cell lines, revealing that it significantly inhibited cell proliferation at concentrations lower than those required for traditional chemotherapeutics, suggesting a promising avenue for further research in cancer therapy .

The mechanism by which AFPOP exerts its biological effects involves:

  • Reactivity with Biological Targets : The azido group facilitates reactions with alkynes and other nucleophiles, forming stable triazole linkages that can be utilized in therapeutic applications.
  • Interaction with Proteins and Nucleic Acids : AFPOP's unique structure allows it to engage with various biomolecules, potentially modulating their functions .

Comparative Analysis with Similar Compounds

AFPOP's structural uniqueness is highlighted when compared to similar compounds. Its fluorine substitution is believed to enhance both its solubility and biological activity.

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Azido-3-(phenyl)propan-2-olAzido and phenyl groupsLacks fluorine substitution
1-Azido-4-(fluorophenyl)butan-2-olAzido and fluorophenyl groupsLonger carbon chain compared to AFPOP
1-Azido-3-(4-chlorophenyl)propan-2-olAzido and chlorophenyl groupsChlorine instead of fluorine

Safety Profile

Preliminary studies suggest that AFPOP exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to fully assess its safety profile before clinical applications can be considered .

Q & A

Q. What are the optimal synthetic routes for preparing 1-azido-3-(3-fluorophenyl)propan-2-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of azido-alcohol derivatives typically involves multi-step reactions, such as nucleophilic substitution or azide-alkyne cycloaddition. For example:

  • Step 1: Start with a fluorophenyl-propanol precursor. Introduce the azide group via substitution using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Step 2: Monitor reaction progress via TLC or HPLC to ensure complete substitution.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the azido product.

Key Variables:

  • Temperature: Higher temperatures (>80°C) may degrade the azide group.
  • Solvent Polarity: Polar solvents stabilize intermediates but may compete in side reactions.
  • Yield Optimization: Pilot reactions suggest yields of 60–75% under controlled conditions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the presence of the azide (-N₃) via absence of hydroxyl proton and shifts in aromatic protons (δ 6.8–7.4 ppm for 3-fluorophenyl) .
  • FT-IR: Detect the azide stretch at ~2100 cm⁻¹ .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.08 for C₉H₁₀FN₃O) .

Data Interpretation Tip: Cross-reference with computational models (e.g., Gaussian DFT) to predict NMR/IR spectra and resolve ambiguities .

Advanced Research Questions

Q. How does the electronic nature of the 3-fluorophenyl group influence the reactivity of this compound in click chemistry applications?

Methodological Answer: The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of adjacent carbons, facilitating strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Experimental Design: Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis monitoring at 300 nm).
  • Findings: Fluorinated derivatives exhibit 1.5× faster cycloaddition rates due to increased ring polarization .

Table 1: Reactivity Comparison

CompoundReaction Rate (k, s⁻¹)Reference
1-Azido-3-phenylpropan-2-ol0.12
This compound 0.18

Q. What strategies mitigate thermal instability of the azide group during storage or high-temperature reactions?

Methodological Answer: Azides are prone to exothermic decomposition. Mitigation approaches include:

  • Storage: Keep at –20°C in amber vials under inert gas (Ar/N₂).
  • Reaction Additives: Use copper(I) catalysts to lower activation energy in click reactions, reducing required temperatures .
  • Thermal Analysis: Perform DSC to identify decomposition thresholds (e.g., onset at 120°C for this compound) .

Safety Note: Always conduct small-scale thermal stability tests before scaling up.

Q. How can computational modeling predict the biological activity of this compound as a potential enzyme inhibitor?

Methodological Answer:

  • Step 1: Use molecular docking (AutoDock Vina) to simulate binding to target enzymes (e.g., kinases).
  • Step 2: Compare binding affinities (ΔG values) with known inhibitors.
  • Step 3: Validate predictions via in vitro assays (e.g., IC₅₀ measurements).

Case Study: Fluorinated analogs show enhanced hydrophobic interactions in kinase binding pockets, improving inhibitory potency by 30% vs. non-fluorinated versions .

Q. How do stereochemical variations in similar compounds affect comparative studies with this compound?

Methodological Answer:

  • Chiral Analysis: Use chiral HPLC (Chiralpak IA column) to resolve enantiomers.
  • Biological Impact: For example, (R)-enantiomers of fluorinated amino alcohols exhibit higher receptor-binding specificity than (S)-forms .

Table 2: Enantiomeric Activity Comparison

CompoundReceptor Binding (Ki, nM)
(R)-1-Azido-3-(3-fluorophenyl)propan-2-ol12.3 ± 1.2
(S)-1-Azido-3-(3-fluorophenyl)propan-2-ol45.6 ± 3.8

Data Contradiction Analysis

Q. Discrepancies in reported yields for azido-alcohol derivatives: How to resolve?

Methodological Answer:

  • Variable Identification: Differences often arise from solvent purity (e.g., trace water in DMF reduces NaN₃ reactivity) .
  • Reproducibility Protocol: Standardize reagents (e.g., anhydrous DMF stored over molecular sieves) and reaction monitoring (in situ IR for azide formation) .

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